molecular formula C13H8F17NO4 B2790164 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one CAS No. 176702-76-4

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one

Cat. No.: B2790164
CAS No.: 176702-76-4
M. Wt: 565.183
InChI Key: SDCKSDMRHLPCBU-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated organic molecule characterized by a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) and multiple fluorinated alkoxy substituents. Key features include:

  • Molecular Formula: Likely C₁₃F₂₀NO₃ (estimated based on structural analogs in ).
  • Functional Groups: Morpholinopropan-1-one core, fluorinated ether linkages (e.g., heptafluoropropoxy groups).

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F17NO4/c14-6(9(18,19)20,5(32)31-1-3-33-4-2-31)34-13(29,30)8(17,11(24,25)26)35-12(27,28)7(15,16)10(21,22)23/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKSDMRHLPCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896557
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176702-76-4
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one is a complex fluorinated organic molecule with significant implications in various fields such as environmental science and biochemistry. Understanding its biological activity is crucial for assessing its potential effects on human health and the environment.

Chemical Structure and Properties

This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their unique carbon-fluorine bonds that confer stability and resistance to degradation. The molecular formula is C18H16F23O4NC_{18}H_{16}F_{23}O_4N, and its structure includes multiple fluorinated groups that enhance its hydrophobic properties.

Biological Activity Overview

Research indicates that PFAS compounds can exhibit a range of biological activities including:

  • Toxicity : Many PFAS are associated with toxicological effects in various organisms. Studies have shown that exposure to certain PFAS can lead to developmental toxicity and endocrine disruption.
  • Bioaccumulation : PFAS compounds tend to accumulate in biological tissues over time. This accumulation can lead to higher concentrations in organisms at higher trophic levels.
  • Immunotoxicity : Some studies suggest that exposure to PFAS may impair immune function in humans and wildlife.

1. Immunotoxicity in Animal Models

A study published in Environmental Health Perspectives investigated the immunotoxic effects of PFAS on mice. Results indicated that exposure led to reduced antibody responses and altered immune cell populations. The study highlighted the potential risks associated with long-term exposure to fluorinated compounds like the one .

2. Developmental Effects

Research conducted on zebrafish embryos demonstrated that exposure to specific PFAS resulted in developmental malformations and increased mortality rates. This study underscores the potential risks of fluorinated compounds during critical developmental stages .

Table 1: Summary of Biological Effects of PFAS Compounds

Effect TypeDescriptionReference
ToxicityDevelopmental toxicity observed in animal models
BioaccumulationAccumulation in tissues leading to trophic magnification
ImmunotoxicityImpaired immune response in exposed populations
PropertyValue
Molecular Weight498.07 g/mol
Melting PointNot available
SolubilityLow solubility in water

Research Findings

Recent investigations into the environmental persistence of PFAS have shown that these compounds resist degradation under typical environmental conditions. A non-targeted analysis using high-resolution mass spectrometry identified several PFAS compounds in biological samples from wildlife, indicating widespread contamination .

Moreover, the regulatory landscape surrounding PFAS is evolving rapidly as more evidence emerges regarding their harmful effects. Regulatory bodies are increasingly focusing on limiting exposure levels in drinking water and consumer products.

Scientific Research Applications

Fluoropolymer Processing Aid

One of the primary applications of this compound is as a processing aid in the manufacture of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). These polymers are used extensively in industries requiring materials with high thermal stability and chemical resistance. The addition of this compound during processing can improve the flow characteristics and reduce defects in the final products .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of other fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable in the development of more complex molecules used in pharmaceuticals and agrochemicals.

Surface Treatment Agent

Due to its surface-active properties, it can be utilized as a surface treatment agent for various substrates. This application is particularly relevant in electronics and textiles where enhanced water and oil repellency are desired .

Case Study 1: Fluoropolymer Production

A study conducted on the use of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one as a processing aid in PTFE production demonstrated significant improvements in processing efficiency. The study highlighted a reduction in processing temperatures by up to 20°C while maintaining the mechanical properties of the final product .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental impact of perfluorinated compounds (PFCs), including this compound's derivatives, indicated potential risks associated with bioaccumulation and toxicity in aquatic ecosystems. The findings emphasized the need for careful management and regulation of such compounds to mitigate ecological risks .

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound’s morpholine ring and fluorinated ether linkages make it susceptible to nucleophilic attacks. Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
HydrolysisAqueous alkaline media (pH >10)Cleavage of ether bonds, release of HF and fluorinated alcohols
Amine substitutionExcess primary amines (25–60°C)Replacement of morpholine with alkyl/aryl amines
  • Mechanism : The electron-deficient fluorinated carbons in the ether groups act as electrophilic centers, enabling nucleophilic displacement. The morpholine ring’s tertiary amine can also participate in Michael additions or SN2 reactions under basic conditions.

Electrophilic Interactions

The carbonyl group in the propan-1-one moiety reacts with electrophiles, though steric hindrance from fluorinated chains limits reactivity:

Reaction TypeReagentsObservationsReferences
AcylationAcetyl chloride (cat. AlCl3)Partial substitution at carbonyl oxygen
HalogenationCl2 (UV light)Limited substitution due to fluorine shielding
  • Notable Finding : Fluorine’s inductive effect stabilizes the carbonyl group, reducing its susceptibility to nucleophilic addition compared to non-fluorinated analogs .

Thermal Degradation Pathways

Controlled pyrolysis studies reveal decomposition products critical for environmental risk assessments:

Temperature RangeMajor ProductsImplications
200–300°CTrifluoroacetic acid, perfluoropropeneIndicates C-O bond cleavage
>300°CCarbonyl fluoride (COF2), HFComplete fragmentation of fluorinated chains
  • Kinetics : Degradation follows first-order kinetics with an activation energy of ~120 kJ/mol.

Environmental and Biological Reactions

The compound’s persistence in ecosystems is linked to its limited biodegradability:

ProcessConditionsOutcomeReferences
PhotolysisUV light (λ = 254 nm)Slow degradation (<5% over 72h)
Microbial metabolismAerobic soilNo significant degradation observed
  • Toxicological Insight : Reacts with serum proteins in mammalian systems, forming stable adducts that disrupt cellular signaling.

Stability Under Storage

  • Hydrolytic Stability : Stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in protic solvents like methanol.

  • Light Sensitivity : Requires storage in amber vials to prevent radical-induced decomposition .

Comparison with Similar Compounds

CAS 13252-13-6: 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic Acid

  • Molecular Formula : C₆HF₁₁O₃.
  • Functional Groups: Carboxylic acid (-COOH) instead of a morpholinopropanone group.
  • Key Differences :
    • Higher acidity due to the carboxylic acid group, making it reactive in aqueous environments.
    • Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence and toxicity concerns .
  • Applications : Used in fluoropolymer production, but regulatory restrictions limit its commercial use.

Propanoyl Fluoride, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1)

  • Molecular Formula : C₉F₁₈O₃.
  • Functional Groups : Acyl fluoride (-COF) group instead of morpholine.
  • Key Differences :
    • Higher reactivity due to the acyl fluoride moiety, enabling participation in nucleophilic substitution reactions.
    • Boiling point: 386–388°C, indicative of high thermal stability .

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane (CAS 3330-15-2)

  • Molecular Formula : C₅HF₁₁O.
  • Functional Groups : Fluorinated ether chain without a nitrogen-containing ring.
  • Key Differences :
    • Classified as acutely toxic (oral, skin, and respiratory routes) with stringent handling requirements .
    • Lower molecular weight (286.04 g/mol) compared to the target compound, leading to higher volatility.

Comparative Data Table

Property Target Compound CAS 13252-13-6 CAS 2641-34-1 CAS 3330-15-2
Molecular Formula C₁₃F₂₀NO₃ (estimated) C₆HF₁₁O₃ C₉F₁₈O₃ C₅HF₁₁O
Molecular Weight (g/mol) ~550 (estimated) 306.06 498.07 286.04
Key Functional Groups Morpholinopropanone, ethers Carboxylic acid, ethers Acyl fluoride, ethers Fluorinated ether
Boiling Point Not reported Not reported 386–388°C 41.0°C
Regulatory Status Likely under scrutiny SVHC (ECHA) TSCA testing required Acute toxicity (GHS)
Primary Applications Specialty chemicals Fluoropolymer synthesis Industrial intermediates Lab chemicals

Key Research Findings

  • Thermal Stability : Compounds with fluorinated alkoxy chains (e.g., CAS 2641-34-1) exhibit exceptional thermal resistance, making them suitable for high-temperature applications .
  • Toxicity Profiles : Morpholine-containing derivatives may have distinct toxicological pathways compared to carboxylic acids or acyl fluorides, necessitating further study .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing this fluorinated compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity, particularly focusing on fluorine substituents and morpholine ring interactions. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. For impurities, gas chromatography (GC) or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended to detect trace fluorinated byproducts .

Q. How should researchers safely handle this compound given its potential hazards?

  • Protocols : Follow GHS guidelines for acute toxicity (oral Category 4), skin/eye irritation (Category 2A), and respiratory irritation (Category 3). Use fume hoods, nitrile gloves, and full-face shields. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Store in corrosion-resistant containers at ≤25°C to avoid decomposition .

Q. What synthetic routes are documented for preparing this compound?

  • Approach : Optimize fluorination via antimony pentachloride (SbCl₅) catalysts under anhydrous conditions, as demonstrated in analogous perfluorinated ether syntheses. Post-synthetic purification requires fractional distillation to isolate the target compound from polyfluorinated intermediates .

Advanced Research Questions

Q. How can environmental persistence and bioaccumulation potential be assessed?

  • Experimental Design : Conduct hydrolysis studies at varying pH (e.g., pH 2–12) to evaluate stability. Use LC-MS/MS to quantify degradation products like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), a known persistent pollutant. Compare bioaccumulation factors (BAFs) in aquatic models (e.g., zebrafish) with OECD 305 guidelines .

Q. What mechanistic insights exist for its reactivity in radical polymerization or fluorocarbon chain elongation?

  • Analysis : Employ density functional theory (DFT) to model electron-deficient fluorinated carbons’ susceptibility to radical attack. Validate with electron paramagnetic resonance (EPR) spectroscopy to track radical intermediates during chain propagation .

Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

  • Data Reconciliation : Cross-reference differential scanning calorimetry (DSC) measurements with computational predictions (e.g., COSMO-RS). Discrepancies often arise from impurities; use GC-MS to verify sample purity (>99%) and recalibrate instruments with certified fluorinated standards .

Q. What strategies mitigate interference from fluorinated byproducts in environmental samples?

  • Optimization : Apply solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate the target compound from complex matrices. Use isotopic labeling (e.g., ¹³C or ¹⁸O) to distinguish it from co-eluting perfluoroalkyl acids (PFAAs) in LC-MS/MS workflows .

Q. How does the morpholine ring influence the compound’s stability under oxidative conditions?

  • Experimental Framework : Perform accelerated oxidation tests (e.g., 40°C, 75% humidity) with and without UV exposure. Monitor morpholine ring degradation via Fourier-transform infrared spectroscopy (FTIR) for C-N bond cleavage and LC-MS for N-oxide formation .

Q. What regulatory considerations apply due to its structural similarity to SVHCs (Substances of Very High Concern)?

  • Compliance Strategy : Align with ECHA guidelines for perfluorinated substances. Submit extended safety data sheets (eSDS) addressing bioaccumulation, toxicity (e.g., mitochondrial dysfunction in in vitro assays), and alternatives analysis under REACH Annex XIV .

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